(S)-N4-(4-FLUOROPHENYL)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLINE-4,6-DIAMINE

Analytical method validation Stability-indicating UPLC Afatinib impurity profiling

This des-chloro impurity reference standard is structurally confirmed as (S)-N4-(4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, differing from the parent API by a single chlorine deletion. Generic quinazoline standards co-elute or misidentify this species, risking ANDA rejection. The validated UPLC method achieves baseline resolution at ≤0.05 ppm LOQ, satisfying ICH Q2(R1) specificity requirements. Essential for accurate quantification in stability-indicating methods, forced degradation studies, and system suitability testing during commercial afatinib manufacture and ANDA submissions.

Molecular Formula C18H17FN4O2
Molecular Weight 340.4 g/mol
Cat. No. B8236570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N4-(4-FLUOROPHENYL)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLINE-4,6-DIAMINE
Molecular FormulaC18H17FN4O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC=C(C=C4)F)N
InChIInChI=1S/C18H17FN4O2/c19-11-1-3-12(4-2-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-5-6-24-9-13/h1-4,7-8,10,13H,5-6,9,20H2,(H,21,22,23)/t13-/m0/s1
InChIKeyDCBBEFYNODKZDK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supply (S)-N4-(4-Fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (Afatinib Impurity 6) – CAS 2413212-07-2 Reference Standard


(S)-N4-(4-Fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, formally catalogued as Afatinib Impurity 6 (CAS 2413212-07-2), is a des‑chloro process‑related impurity of the irreversible ErbB family tyrosine kinase inhibitor afatinib [1]. This quinazoline‑4,6‑diamine derivative (molecular formula C₁₈H₁₇FN₄O₂; MW 340.35 g·mol⁻¹) is supplied with detailed characterisation data compliant with ICH and regional regulatory guidelines and is principally utilised as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during abbreviated new drug application (ANDA) submissions and commercial afatinib manufacture [2].

Why In‑Class Quinazoline‑4,6‑Diamine Impurities Cannot Substitute for (S)-N4-(4-Fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine in Regulated Analytical Workflows


Regulatory ANDA and commercial QC workflows require impurity reference standards that exhibit exact structural identity, unambiguous chromatographic resolution from the active pharmaceutical ingredient (API), and ICH‑compliant characterisation [1]. Afatinib Impurity 6 carries only a 4‑fluoro substituent on the aniline ring, whereas the parent API afatinib and its primary intermediate (Afatinib Impurity B, CAS 314771-76-1) possess a 3‑chloro‑4‑fluorophenyl group [2]. This single‑atom deletion alters reversed‑phase retention time, UV λₘₐₓ, and MS/MS fragmentation, meaning that a generic quinazoline impurity standard will co‑elute or misidentify this specific des‑chloro species, leading to failed system suitability, inaccurate impurity quantification, and potential regulatory rejection [1]. Consequently, substitution with an alternative quinazoline‑4,6‑diamine standard is technically invalid for compendial or stability‑indicating methods that must quantify Afatinib Impurity 6 at ≤0.05 ppm LOQ [1].

Quantitative Differentiation Evidence for (S)-N4-(4-Fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine Versus Closest Process‑Related Analogs


Retention Time and Chromatographic Resolution Versus Afatinib and Afatinib Impurity B Under Validated UPLC Conditions

A validated stability‑indicating UPLC method (Acquity HSS PFP column, 100 × 2.1 mm, 1.8 μm; 0.1% v/v formic acid in water/acetonitrile gradient; 258 nm UV detection; 0.4 mL·min⁻¹ flow; 30 °C column temperature) achieved baseline resolution of all five known afatinib impurities, including Impurity 6 [1]. Under these conditions, Afatinib Impurity 6 elutes with a relative retention time (RRT) that is distinct from the API afatinib (retention time ~4.09 min) and from Afatinib Impurity B (3‑chloro‑4‑fluorophenyl analog; CAS 314771-76-1), which is the direct synthetic precursor differing only by the absence of the 4‑dimethylamino‑crotonamide side chain [1][2]. The method achieved a limit of quantification (LOQ) of 0.02–0.05 ppm for all five known impurities, including the target compound, enabling detection at levels compliant with ICH Q3A/Q3B reporting thresholds [1].

Analytical method validation Stability-indicating UPLC Afatinib impurity profiling

Structural Identity and MS Fragmentation Pathway Differentiation from the 3‑Chloro‑4‑fluorophenyl Analog

The target compound (C₁₈H₁₇FN₄O₂; monoisotopic mass 340.13 Da) carries only a 4‑fluorophenyl group at N⁴, whereas the direct synthetic precursor Afatinib Impurity B (CAS 314771-76-1) retains the 3‑chloro‑4‑fluorophenyl pharmacophore of the API (C₁₈H₁₆ClFN₄O₂; monoisotopic mass 374.09 Da) [1][2]. The mass difference of ~34 Da (loss of Cl) provides a distinct [M+H]⁺ precursor ion (m/z 341.1 vs. m/z 375.1) and unique MS/MS product‑ion spectra, enabling unequivocal identification in LC‑MS/MS methods used for ANDA impurity profiling [1]. The vendor‑supplied characterisation package for Afatinib Impurity 6 includes NMR, HRMS, and HPLC purity data traceable to regulatory guidelines, which generic quinazoline‑4,6‑diamine reference standards do not provide for this specific des‑chloro structure [2].

LC-MS/MS impurity identification Structural characterisation Afatinib process chemistry

Regulatory Designation and ANDA Submission Suitability Versus Non‑Compendial Impurity Standards

Afatinib Impurity 6 is explicitly designated as a known process impurity in the afatinib drug substance impurity profile and is supplied with a full Certificate of Analysis (CoA) meeting ICH Q2(R1) validation requirements [1]. Its defined use encompasses analytical method development, AMV, QC release, and stability testing for ANDA dossiers, which require impurity reference standards with established identity, purity (typically ≥95% by HPLC), and traceable characterisation [2]. In contrast, non‑designated quinazoline‑4,6‑diamine compounds such as N⁴-(4‑fluorophenyl)-7‑methoxyquinazoline‑4,6‑diamine (Dacomitinib Impurity DFAJ, CAS 1562180-31-7) are not qualified as afatinib‑specific reference standards and cannot be used to support ANDA submissions for afatinib generic products .

ANDA regulatory submission Reference standard qualification ICH Q3A/Q3B impurity control

Recommended Application Scenarios for (S)-N4-(4-Fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (Afatinib Impurity 6)


System Suitability and Impurity Profiling in Afatinib Generic ANDA Method Validation

The validated UPLC method that achieves baseline resolution of Afatinib Impurity 6 from the API and the four other known impurities [1] can be adopted directly for system suitability testing (SST) in ANDA method validation protocols. Incorporation of this reference standard into SST solutions at the LOQ level (0.02–0.05 ppm) confirms method sensitivity and specificity before routine batch release testing, satisfying ICH Q2(R1) requirements for specificity, linearity, and accuracy [1].

Stability‑Indicating Forced Degradation Studies for Afatinib Drug Product

The target impurity is a known process‑related species that can also form under hydrolytic and oxidative stress conditions [1]. Spiking experiments with Afatinib Impurity 6 reference standard into afatinib drug product subjected to forced degradation (acid, base, peroxide, heat, photolysis) enable peak purity assessment, mass balance verification, and identification of degradation pathways, which is a core ICH Q1A(R2) stability study requirement [1].

LC‑MS/MS Method Development for Trace‑Level Genotoxic Impurity Screening

The distinct monoisotopic mass (340.13 Da) and the absence of the chlorine isotope cluster provide a clean MS/MS signature that can be leveraged to develop high‑sensitivity LC‑MS/MS methods targeting this impurity at sub‑ppm levels [2]. The regulatory guidance ICH M7 (Assessment and Control of DNA Reactive Impurities) may necessitate quantification of certain process impurities below the standard 0.05% threshold, making a structurally confirmed, high‑purity reference standard essential for method development [2].

Pharmacopeial Monograph Development and Multi‑Laboratory Collaborative Validation

As pharmacopeial monographs for afatinib and its impurities are under development in jurisdictions such as the Indian Pharmacopoeia and potentially the USP, the availability of a fully characterised Afatinib Impurity 6 reference standard enables multi‑laboratory collaborative studies. The validated UPLC method recovery range of 96.9–101.8% across LOQ–200% levels [1] demonstrates the robustness required for inter‑laboratory transfer and reproducible compendial monograph qualification [1].

Quote Request

Request a Quote for (S)-N4-(4-FLUOROPHENYL)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLINE-4,6-DIAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.